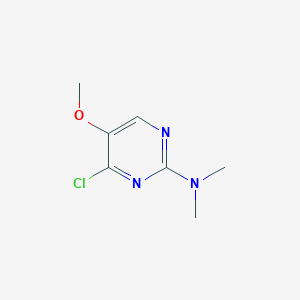![molecular formula C8H7F3O3 B2719935 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid CAS No. 1368346-53-5](/img/structure/B2719935.png)
2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid” is a chemical compound that belongs to the class of furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a trifluoromethyl group attached to it, which can significantly influence its properties .
Wissenschaftliche Forschungsanwendungen
- Peroxisome Proliferator-Activated Receptor Agonist : This compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs play a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis. Researchers explore its potential as a therapeutic agent for metabolic disorders, such as diabetes and dyslipidemia .
- Antioxidant Properties : Investigations into its antioxidant effects may reveal its potential in combating oxidative stress-related diseases .
- Vibrational Characterization : Researchers study its vibrational modes using techniques like infrared (IR) and Raman spectroscopy. These analyses provide insights into its molecular structure and bonding patterns .
Drug Development and Pharmacology
Biological Research
Computational Chemistry and Spectroscopy
Wirkmechanismus
Target of Action
The primary target of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist
Mode of Action
The exact mode of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid If it acts like a peroxisome proliferator-activated receptor agonist, it would bind to these receptors and activate them . This activation could lead to a variety of cellular responses, depending on the specific receptor and cell type involved.
Biochemical Pathways
The specific biochemical pathways affected by 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence pathways related to lipid metabolism, inflammation, and other cellular processes .
Result of Action
The molecular and cellular effects of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression and influence a variety of cellular processes, including lipid metabolism and inflammation .
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEANSIKJITNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

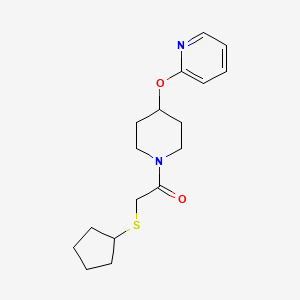
![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)
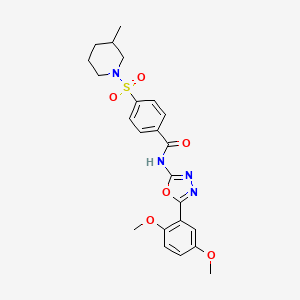
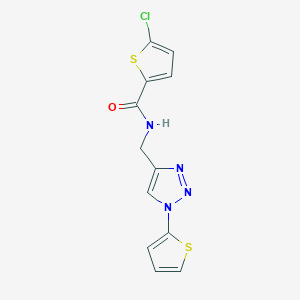
![Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2719862.png)
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2719863.png)
![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)

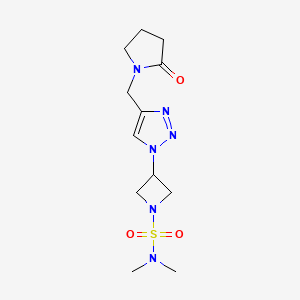
![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)
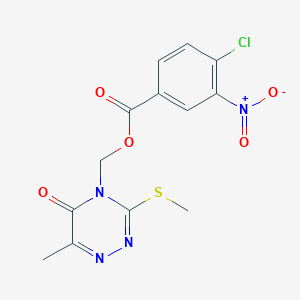
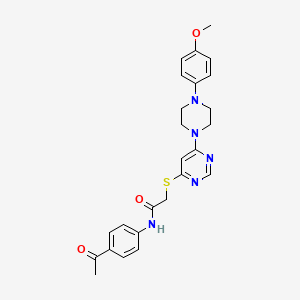
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2719874.png)
